molecular formula C13H21NO B1386542 4-[(Hexyloxy)methyl]aniline CAS No. 1037130-42-9

4-[(Hexyloxy)methyl]aniline

Cat. No. B1386542
M. Wt: 207.31 g/mol
InChI Key: MLTZYKHXPRPBJG-UHFFFAOYSA-N
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Description

“4-[(Hexyloxy)methyl]aniline” is an organic compound with the linear formula CH3(CH2)5OC6H4NH2 . It has a molecular weight of 193.29 . This compound was used in the synthesis of 4-hydroxy-4’-hexyloxyazobenzene .


Molecular Structure Analysis

The molecular structure of “4-[(Hexyloxy)methyl]aniline” is represented by the SMILES string CCCCCCOc1ccc(N)cc1 . This indicates that the compound consists of a benzene ring (C6H4) attached to an aniline (NH2) and a hexyloxy methyl group (CH3(CH2)5O).


Physical And Chemical Properties Analysis

“4-[(Hexyloxy)methyl]aniline” has a boiling point of 155-158 °C/5 mmHg and a melting point of 43-45 °C . The compound is classified as a combustible solid .

Scientific Research Applications

Synthesis of 4-hydroxy-4’-hexyloxyazobenzene

  • Application Summary : This compound has been used as a starting material in the synthesis of 4-hydroxy-4’-hexyloxyazobenzene .

Methylation of Anilines

  • Application Summary : While not specifically about “4-[(Hexyloxy)methyl]aniline”, anilines in general have been efficiently methylated with methanol catalysed by cyclometalated ruthenium complexes .
  • Method of Application : This hydrogen autotransfer procedure proceeds under mild conditions (60 °C) in a practical manner (NaOH as base). Mechanistic investigations suggest an active homogenous ruthenium complex and β-hydride elimination of methanol as the rate determining step .
  • Results or Outcomes : The methylation of anilines with methanol was typically achieved at elevated temperatures in the presence of either molecularly-defined complexes or heterogenous materials .

Synthesis of New Thermal Stable Compounds

  • Application Summary : This compound has been used in the synthesis of new thermal stable compounds .
  • Method of Application : Molar equivalents of 4-[(4-(hexyloxy)phenylimino)methyl] benzoic acid and 4-substitutedphenol were dissolved in dry methylene chloride (DCM). N,N′-dicyclohexylcarbodiimide (DCC), and trace amounts of 4-dimethylaminopyridine (DMAP) were added to the reaction mixture .

Safety And Hazards

“4-[(Hexyloxy)methyl]aniline” is classified as harmful if swallowed, in contact with skin, or if inhaled. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation. It is also very toxic to aquatic life with long-lasting effects .

properties

IUPAC Name

4-(hexoxymethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO/c1-2-3-4-5-10-15-11-12-6-8-13(14)9-7-12/h6-9H,2-5,10-11,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLTZYKHXPRPBJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCOCC1=CC=C(C=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(Hexyloxy)methyl]aniline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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